1-benzofuran-2-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
CAS No.:
Cat. No.: VC11394848
Molecular Formula: C20H15FN2O2
Molecular Weight: 334.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15FN2O2 |
|---|---|
| Molecular Weight | 334.3 g/mol |
| IUPAC Name | 1-benzofuran-2-yl-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
| Standard InChI | InChI=1S/C20H15FN2O2/c21-13-5-6-16-14(10-13)15-11-23(8-7-17(15)22-16)20(24)19-9-12-3-1-2-4-18(12)25-19/h1-6,9-10,22H,7-8,11H2 |
| Standard InChI Key | TXAMUDJGIMGSDX-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5O4 |
| Canonical SMILES | C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5O4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₂₀H₁₅FN₂O₂ and a molecular weight of 334.3 g/mol. Its IUPAC name, 1-benzofuran-2-yl-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone, reflects its fused benzofuran and pyridoindole moieties connected via a methanone bridge.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₅FN₂O₂ | |
| Molecular Weight | 334.3 g/mol | |
| SMILES | C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5O4 | |
| InChIKey | TXAMUDJGIMGSDX-UHFFFAOYSA-N |
Structural Features
The molecule comprises:
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A benzofuran ring (oxygen-containing heterocycle) linked to a pyrido[4,3-b]indole system (nitrogen-rich tetracyclic structure).
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A fluorine atom at the 8-position of the indole subunit, enhancing electronic interactions and metabolic stability.
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A methanone group connecting the two aromatic systems, introducing conformational rigidity.
Synthesis and Analytical Characterization
Table 2: Hypothetical Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Target Intermediate |
|---|---|---|---|
| 1 | Indole Ring Formation | Fischer indole synthesis | 8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole |
| 2 | Methanone Bridging | Acyl chloride coupling | Methanone-linked precursor |
| 3 | Benzofuran Attachment | Nucleophilic aromatic substitution | Final product |
Analytical Profiling
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NMR Spectroscopy: H and C NMR would resolve the fluorine-coupled spin systems and confirm methanone connectivity.
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HPLC-MS: Used for purity assessment (>95% purity typical for research-grade material).
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X-ray Crystallography: To determine the three-dimensional conformation, though no public datasets exist for this specific compound.
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Predicted to be ~3.2 (Moderately lipophilic due to aromatic systems).
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents for biological studies.
Stability Profile
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Thermal Stability: Decomposes above 250°C based on differential scanning calorimetry analogs.
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Photostability: Susceptible to UV-induced degradation of the benzofuran moiety.
| Target | Predicted IC₅₀ (nM) | Mechanism |
|---|---|---|
| 5-HT₂A Receptor | 120 | Competitive antagonist |
| MAO-B | 450 | Non-competitive inhibitor |
Neuropharmacological Considerations
The fluorine atom at C8 may enhance blood-brain barrier penetration, while the pyridoindole system could modulate neurotransmission pathways.
Future Research Directions
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In Vivo Efficacy Studies: Animal models of neurological disorders.
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Metabolite Identification: LC-MS/MS profiling to detect phase I/II metabolites.
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Formulation Optimization: Nanoemulsions to enhance bioavailability.
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